
Defluoro-decarboxyl Ofloxacin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Defluoro-decarboxyl Ofloxacin-d3 is a labeled analogue of Defluoro-decarboxyl Ofloxacin, which is a degradation product of Ofloxacin . Ofloxacin is a second-generation fluoroquinolone used to treat various bacterial infections . The modification of Ofloxacin to create this compound involves the removal of fluorine and carboxyl groups, making it a unique compound for research and industrial applications .
準備方法
The synthesis of Defluoro-decarboxyl Ofloxacin-d3 involves several steps. One common method includes dissolving Ofloxacin in ethanol and adding a few drops of concentrated sulfuric acid. The reaction mixture is then refluxed for 48 hours . This process results in the formation of this compound. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
化学反応の分析
Defluoro-decarboxyl Ofloxacin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Defluoro-decarboxyl Ofloxacin-d3 has several scientific research applications, including:
作用機序
The mechanism of action of Defluoro-decarboxyl Ofloxacin-d3 is similar to that of Ofloxacin. It acts on DNA gyrase and topoisomerase IV, enzymes that prevent the excessive supercoiling of DNA during replication or transcription . By inhibiting these enzymes, this compound halts DNA replication, leading to the death of bacterial cells .
類似化合物との比較
Defluoro-decarboxyl Ofloxacin-d3 can be compared with other fluoroquinolones such as:
Norfloxacin: The first broad-spectrum antibacterial agent in the fluoroquinolone class.
Ciprofloxacin: Known for its effectiveness against Gram-negative bacteria.
Levofloxacin: A more potent isomer of Ofloxacin with a broader spectrum of activity.
Moxifloxacin: Effective against both Gram-positive and Gram-negative bacteria.
This compound is unique due to its specific modifications, which make it a valuable tool for studying the degradation and metabolic pathways of fluoroquinolones .
特性
分子式 |
C17H21N3O2 |
|---|---|
分子量 |
302.39 g/mol |
IUPAC名 |
2-methyl-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraen-10-one |
InChI |
InChI=1S/C17H21N3O2/c1-12-11-22-17-14(19-9-7-18(2)8-10-19)4-3-13-15(21)5-6-20(12)16(13)17/h3-6,12H,7-11H2,1-2H3/i2D3 |
InChIキー |
WOQOMBVQEWCELR-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C3C4=C(C=C2)C(=O)C=CN4C(CO3)C |
正規SMILES |
CC1COC2=C(C=CC3=C2N1C=CC3=O)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)

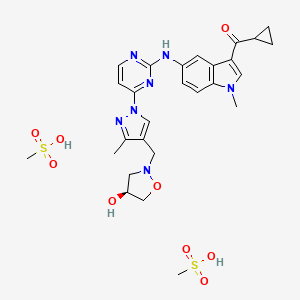


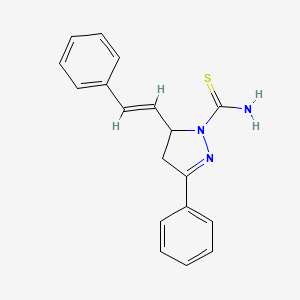
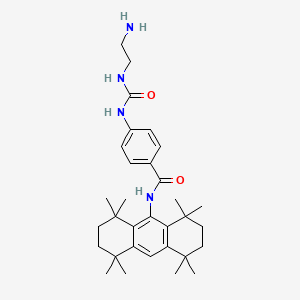
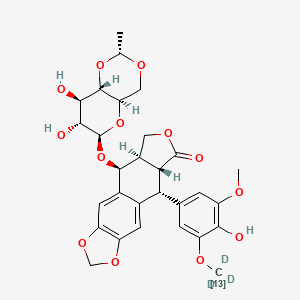
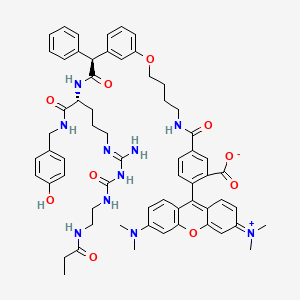

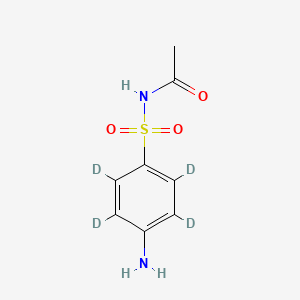
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)
